3,6-Octanedione

描述

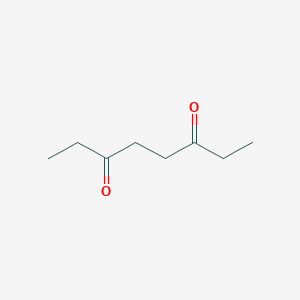

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octane-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZGUJMLZZTPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073309 | |

| Record name | 3,6-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-65-9 | |

| Record name | 3,6-Octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56742H0Z37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,6 Octanedione and Its Derivatives

Established Synthetic Routes for 3,6-Octanedione

The synthesis of this compound can be effectively achieved through two primary pathways: the oxidation of the corresponding diol, 3,6-octanediol, or the dehydrodimerization of a suitable 4-carbon ketone precursor like 2-butanone (B6335102).

The oxidation of secondary alcohols to ketones can be accomplished using a variety of reagents, which are broadly categorized as "strong" or "mild". unirioja.es For the conversion of 3,6-octanediol to this compound, both secondary alcohols must be oxidized.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), which can be generated from chromium trioxide (CrO₃), are highly effective for this transformation. researchgate.net These reagents are powerful and can readily oxidize secondary alcohols to ketones. However, their high reactivity necessitates careful control of reaction conditions, such as temperature and concentration, to prevent over-oxidation, which can lead to the cleavage of carbon-carbon bonds. researchgate.netthieme-connect.com

Mild oxidizing agents, such as Pyridinium chlorochromate (PCC), offer greater selectivity. unirioja.esresearchgate.net PCC is known for converting primary alcohols to aldehydes and secondary alcohols to ketones without the risk of over-oxidation. researchgate.net This selectivity makes it a reliable choice for synthesizing diketones from diols, often resulting in higher yields of the desired product with fewer side reactions.

The general mechanism for these oxidations, particularly with chromium-based reagents, involves the formation of a chromate (B82759) ester from the alcohol. This is followed by a deprotonation step, typically an E2-like elimination, which forms the carbon-oxygen double bond of the ketone. researchgate.net

Table 1: Comparison of Common Oxidizing Agents for Diol to Diketone Synthesis

| Oxidizing Agent | Formula | Classification | Typical Conditions | Selectivity & Yield Considerations |

|---|---|---|---|---|

| Potassium Permanganate | KMnO₄ | Strong | Basic aqueous solution | Powerful oxidant; risk of C-C bond cleavage if not controlled. researchgate.netthieme-connect.com |

| Chromium Trioxide | CrO₃ | Strong (forms H₂CrO₄) | With H₂SO₄ in acetone (B3395972) (Jones Reagent) | Strong and efficient; can cause over-oxidation. researchgate.net |

The precursor molecule, 3,6-octanediol, possesses two stereocenters at positions C3 and C6. The oxidation of these secondary alcohol groups to ketones directly impacts this stereochemistry. The process converts the sp³-hybridized chiral carbon atoms bearing the hydroxyl groups into sp²-hybridized, achiral carbonyl carbons.

Consequently, regardless of which stereoisomer of 3,6-octanediol is used as the starting material—be it (3R,6R), (3S,6S), or the meso (3R,6S) form—the final product, this compound, is achiral. The original stereochemical information is lost during the oxidation reaction.

In the broader context of organic synthesis, the oxidation of diols where the stereocenters are not the carbons being oxidized can lead to chiral diketones. In such cases, the stereochemical integrity of the molecule is preserved. Methodologies have also been developed for synthesizing axially chiral diketones from specific chiral diols, where the point chirality of the diol directs the formation of axial chirality in the product. nih.gov

An alternative and convergent approach to synthesizing 1,4-dicarbonyl compounds like this compound is through the oxidative coupling, or dehydrodimerization, of smaller ketone units. thieme-connect.comnih.gov This strategy involves forming a new carbon-carbon bond between two precursor molecules. For this compound, the logical precursor is 2-butanone.

The oxidative dimerization of enolizable ketones provides a direct route to 1,4-diketones. thieme-connect.com While various metal-based oxidants can be used, lead dioxide (PbO₂) is a classic reagent for such transformations. The proposed mechanism proceeds through several key steps:

Enolate Formation : The reaction begins with the deprotonation of the α-carbon of 2-butanone by a base to form a lithium, sodium, or other metal enolate.

Single-Electron Oxidation : The enolate is then oxidized by lead dioxide in a single-electron transfer (SET) process. This oxidation generates a highly reactive α-carbonyl radical intermediate.

Radical Coupling : Two of these radical intermediates then dimerize, forming a new carbon-carbon sigma (σ) bond. In the case of 2-butanone radicals coupling at the C3 position, the C4-C5 bond of the this compound backbone is formed.

This method is a powerful tool for constructing 1,4-dicarbonyl motifs, which are valuable precursors for synthesizing various carbocyclic and heterocyclic compounds. thieme-connect.com

The dehydrodimerization of an achiral precursor like 2-butanone results in the formation of two new stereocenters at C3 and C6 in the this compound product. Without any directing influence, this coupling produces a statistical mixture of stereoisomers: a racemic mixture of the (3R,6R) and (3S,6S) enantiomers, and the achiral meso-(3R,6S) diastereomer.

Achieving stereochemical control in such oxidative couplings is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to influence the stereochemical outcome:

Use of Chiral Auxiliaries : Attaching a removable chiral auxiliary to the ketone precursor can create a diastereomeric enolate. The steric environment of the auxiliary then directs the approach of the second radical, favoring the formation of one diastereomer of the coupled product.

Chiral Catalysts : Modern approaches utilize chiral catalysts that can create a chiral environment around the radical coupling event, leading to an enantioselective reaction. chem-station.com

Substrate Control : By designing substrates with inherent conformational rigidity, it is possible to favor a specific facial approach during the dimerization step, thereby controlling the stereochemistry of the newly formed bond. nih.gov

Controlling the absolute stereochemistry in the synthesis of this compound via this route would necessitate the application of one of these advanced asymmetric methodologies.

Table 2: Stereochemical Products of 2-Butanone Dehydrodimerization

| Dimerization Process | Stereochemical Outcome for this compound |

|---|---|

| Uncontrolled (achiral conditions) | Racemic mixture of (3R,6R) and (3S,6S) enantiomers, plus the meso-(3R,6S) diastereomer. |

Dehydrodimerization Reactions in this compound Synthesis

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for the preparation of 1,4-diketones. These approaches often prioritize stereoselectivity, atom economy, and environmental sustainability.

The asymmetric synthesis of diketones, particularly the selective reduction of one carbonyl group, presents a significant challenge due to the potential for multiple reactive pathways. Catalytic strategies offer a powerful tool to control the stereochemical outcome of these transformations.

The development of chiral catalysts is paramount for achieving high enantioselectivity in the synthesis of chiral molecules derived from diketones. The screening and optimization of these catalysts are critical steps in developing efficient synthetic protocols. A variety of chiral ligands and metal complexes have been investigated for the asymmetric hydrogenation of prochiral ketones, a reaction that can be conceptually applied to the selective reduction of a diketone like this compound.

For instance, ruthenium complexes bearing chiral ligands have shown excellent performance in the asymmetric hydrogenation of various prochiral substrates. The choice of both the diamine and the bisphosphine ligands in these catalysts significantly influences the conversion rates and enantiomeric excesses (ee) of the resulting chiral alcohols. While specific studies on this compound are limited, the principles derived from the asymmetric hydrogenation of other ketones provide a framework for catalyst selection.

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Hydrogenation

| Catalyst Type | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) |

| Ru-Bisphosphine/Diamine | (S,S)-TsDPEN / (R)-BINAP | Aromatic Ketones | >99% |

| Rh-Diene | (S,S)-Bn-bod | α,β-Unsaturated Ketones | High |

| Ir-SpiroPAP | Spirocyclic Phosphine-Aminophosphine | Quinolines | up to 99% |

This table presents generalized data for catalyst performance on various ketone substrates as a proxy for transformations involving this compound.

The optimization of reaction conditions, such as solvent, temperature, and pressure, is also crucial for maximizing the efficacy of a chiral catalyst. The development of recyclable chiral catalysts is an active area of research, aiming to improve the economic and environmental viability of these processes.

Biocatalysis has emerged as a powerful and green alternative to traditional chemical catalysis for the synthesis of chiral compounds. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with high regio- and enantioselectivity under mild reaction conditions. frontiersin.org These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH) as a hydride source. frontiersin.org

The application of ADHs for the asymmetric reduction of diketones has been explored, demonstrating the potential for producing chiral hydroxy ketones. The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting opposite stereopreferences (Prelog or anti-Prelog). This allows for the selective synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol.

Table 2: Examples of Biocatalytic Ketone Reduction

| Enzyme Source | Substrate Type | Product | Enantiomeric Excess (ee) |

| Lactobacillus kefir | Aromatic and Aliphatic Ketones | (R)-alcohols | >99% |

| Horse Liver ADH (HLADH) | Various Ketones | Chiral Alcohols | Variable |

| Thermoanaerobium brockii ADH | Various Ketones | Chiral Alcohols | Variable |

This table illustrates the potential of various alcohol dehydrogenases for the enantioselective reduction of ketones, which is applicable to diketones like this compound.

Whole-cell biocatalysis, using microorganisms that naturally express or are engineered to overexpress specific ADHs, offers several advantages, including simplified enzyme handling and in-situ cofactor regeneration. The use of lyophilized whole cells in neat substrates is a promising strategy for the reduction of ketones and alcohols that are unstable in aqueous media. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of 1,4-dicarbonyl compounds.

One such approach involves the reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile in water, which can proceed without a catalyst. This method provides a straightforward route to complex 1,4-diketone scaffolds. While not a direct synthesis of this compound, this strategy highlights the power of MCRs in constructing the 1,4-dicarbonyl motif.

One-pot syntheses, which involve sequential reactions in a single reaction vessel without the isolation of intermediates, also provide an efficient route to 1,4-diketones. For example, the conjugate addition of a ketone enolate to a nitroalkene, followed by in-situ hydrolysis, yields a 1,4-diketone.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles are increasingly being applied to the synthesis of 1,4-diketones.

Key green chemistry considerations in the synthesis of this compound include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic methods, including biocatalysis, to reduce energy consumption and waste.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable feedstocks: Exploring the use of biomass-derived starting materials.

Electrosynthesis, which uses electricity to drive chemical reactions, is an inherently green technology as it replaces stoichiometric chemical oxidants or reductants with electrons. The Kolbe electrolysis is a classic example of an electrochemical reaction that involves the decarboxylative dimerization of two carboxylic acids (or their carboxylate ions) to form a new carbon-carbon bond. wikipedia.orgpurechemistry.orgvedantu.comorganic-chemistry.org

The mechanism proceeds through a radical pathway where the carboxylate is oxidized at the anode to form a radical, which then loses carbon dioxide to generate an alkyl radical. The dimerization of these alkyl radicals produces the final product. vedantu.com

For the synthesis of this compound, a hypothetical retrosynthetic analysis suggests that the Kolbe electrolysis of a suitable ketocarboxylic acid, such as 3-oxopentanoic acid, could potentially lead to the desired product. The electrolysis of two molecules of 3-oxopentanoate (B1256331) would, after decarboxylation and radical coupling, form this compound.

Table 3: Hypothetical Kolbe Electrolysis for this compound Synthesis

| Starting Material | Electrode | Key Intermediate | Product |

| 3-Oxopentanoic acid | Anode | 2-Oxobutyl radical | This compound |

It is important to note that the Kolbe electrolysis can also lead to side products through further oxidation of the radical intermediates to carbocations. The reaction conditions, such as the electrode material, solvent, and current density, play a crucial role in determining the product distribution.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry have spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents and reagents. For the synthesis of 1,4-diketones, such as this compound, several environmentally benign approaches have been explored, focusing on solvent-free conditions, the use of water as a solvent, and the application of microwave irradiation to accelerate reactions.

One notable approach involves the three-component reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile performed under aqueous and catalyst-free conditions. rsc.org This method provides a straightforward and green pathway to complex 1,4-diketone scaffolds. rsc.org The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and abundant nature.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for environmentally friendly chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for reactions to be conducted without a solvent. nih.govorganic-chemistry.org For instance, the synthesis of 1,3-diketones has been achieved in quantitative yields using microwave irradiation in the absence of a solvent. nih.gov While this has been demonstrated for 1,3-diketones, the principles are applicable to other diketone syntheses. The Paal-Knorr synthesis, a common reaction for converting 1,4-diketones into heterocycles like pyrroles and furans, has been efficiently performed using microwave assistance, indicating the stability of the 1,4-diketone structure under these conditions. researchgate.netpensoft.net

Furthermore, the use of solid, reusable catalysts under solvent-free conditions represents a significant advance. A gram-scale, one-pot synthesis of flavoring ketones has been demonstrated via an alkylation-decarboxylation reaction on benzylic carbon using a commercial solid acid catalyst, Amberlyst-15. acs.org This heterogeneous catalyst was easily recovered and reused multiple times without a significant loss in activity, highlighting the potential for waste reduction and economic efficiency in ketone synthesis. acs.org Such solvent-free, heterogeneously catalyzed reactions could be adapted for the synthesis of aliphatic diketones like this compound.

| Methodology | Key Principle | Primary Advantage | Typical Conditions | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Use of water as the reaction medium | Eliminates volatile organic compounds (VOCs); non-toxic and safe | Catalyst-free; room temperature or mild heating | rsc.org |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reaction | Drastically reduced reaction times; often solvent-free | High temperature and pressure in a sealed vessel | nih.govorganic-chemistry.org |

| Heterogeneous Catalysis | Use of a solid, recoverable catalyst | Easy separation of catalyst; potential for reuse and continuous flow processes | Solvent-free; thermal heating | acs.org |

Industrial-Scale Methodologies for this compound Production

While specific industrial-scale processes for this compound are not extensively detailed in publicly available literature, general methodologies for the large-scale production of aliphatic ketones provide a framework for its potential manufacture. The key challenges in industrial synthesis include maximizing yield and selectivity, ensuring process safety, minimizing waste, and achieving economic viability through efficient separation and purification.

A promising approach for the sustainable production of aliphatic ketones is a hybrid "Bio-Catalytic conversion" strategy. nih.govresearchgate.net This method involves two main stages: first, the biosynthesis of carboxylic acid precursors from renewable feedstocks like glucose using engineered microorganisms (e.g., E. coli). nih.gov In the second stage, these bio-derived carboxylic acids undergo catalytic ketonization using solid base catalysts to produce the target ketones with high yields. nih.govresearchgate.net This integrated approach offers a renewable alternative to petroleum-based processes and simplifies manufacturing by reducing the number of chemical reaction steps. nih.gov

For more traditional chemical synthesis, industrial production often favors continuous processes over batch reactions, particularly for high-volume chemicals. A patent for the production of higher molecular weight ketones describes a process where the three key reaction steps—aldol (B89426) condensation, dehydration, and hydrogenation—occur simultaneously in a single tubular reactor. epo.org This one-step process, compared to multi-step batch processes, can significantly reduce capital costs, energy consumption, and the need for intermediate separation and purification steps. epo.org Such a continuous flow system could theoretically be adapted for the synthesis of this compound from smaller ketone and aldehyde precursors.

The use of heterogeneous, fixed-bed catalysts is another cornerstone of industrial-scale ketone production. As demonstrated in the gram-scale synthesis of flavoring ketones using Amberlyst-15, solid catalysts are highly advantageous for large-scale operations. acs.org They eliminate the need for difficult and energy-intensive separation of the catalyst from the product mixture, can be regenerated and reused, and are well-suited for continuous flow reactor systems. acs.org The scalability of this particular protocol to a 10-gram scale with no loss in yield or selectivity underscores its industrial potential. acs.org

| Methodology | Feedstock | Key Process Feature | Primary Advantages for Industrial Scale |

|---|---|---|---|

| Bio-Catalytic Conversion | Renewable (e.g., Glucose) | Fermentation followed by catalytic conversion | Sustainable; potentially lower cost raw materials; high selectivity |

| Continuous Flow Synthesis | Petroleum-based or Bio-derived | Reactions occur in a continuous stream (e.g., tubular reactor) | Improved heat transfer and safety; higher throughput; consistent product quality |

| Heterogeneous Catalysis | Petroleum-based or Bio-derived | Use of solid, reusable catalysts in a fixed-bed reactor | Simplified product purification; catalyst reusability; suitable for continuous operation |

Reactivity and Reaction Mechanisms of 3,6 Octanedione

Fundamental Reactivity of the Diketone Moiety

The presence of two carbonyl groups within the same molecule allows for a range of reactions, including standard carbonyl additions and intramolecular interactions that can lead to cyclization.

Like simple ketones, the carbonyl carbons in 3,6-octanedione are electrophilic and susceptible to nucleophilic attack. The reaction mechanism involves the addition of a nucleophile to one of the carbonyl carbons (C3 or C6), leading to the formation of a tetrahedral intermediate.

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. Following the nucleophilic attack, a deprotonation step yields the final addition product.

Under basic or neutral conditions, strong nucleophiles can attack the carbonyl carbon directly. The resulting tetrahedral alkoxide intermediate is then protonated, often by the solvent or a mild acid added during workup, to give the alcohol product. Given the symmetrical nature of this compound, nucleophilic addition can occur at either of the two carbonyl groups.

Carbonyl compounds possessing α-hydrogens can exist in a tautomeric equilibrium between the keto form and the enol form. libretexts.org This keto-enol tautomerism is a fundamental process that can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Enolization: A base removes an α-hydrogen (from C2, C4, C5, or C7) to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen yields the enol.

Acid-Catalyzed Enolization: An acid protonates a carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like water) can then remove the α-hydrogen to form the enol. youtube.com

For γ-diketones such as this compound, the equilibrium heavily favors the diketo form. This is in stark contrast to β-diketones (e.g., 2,4-pentanedione), where the enol form is significantly stabilized by conjugation and the formation of a six-membered ring via an intramolecular hydrogen bond. libretexts.org In this compound, the spatial separation of the carbonyl groups prevents such intramolecular stabilization, so its enol content at equilibrium is low, similar to that of simple monofunctional ketones. libretexts.org

| Solvent | Dielectric Constant (ε) | % Enol (approx.) |

|---|---|---|

| Hexane (Non-polar) | 1.9 | ~0.015% |

| Carbon Tetrachloride | 2.2 | ~0.011% |

| Methanol (Polar, Protic) | 32.7 | ~0.001% |

| Water (Polar, Protic) | 80.1 | ~0.000001% |

This table provides representative data for a simple ketone to illustrate the general principle that applies to the non-stabilized enol forms of this compound, where the keto form is overwhelmingly favored, especially in polar, protic solvents.

While the intrinsic equilibrium of this compound favors the keto form, supramolecular interactions can be employed to influence the enolization process. Confined environments, such as the active site of an enzyme or a synthetic molecular host, can selectively bind and stabilize one tautomer over the other. By arranging catalytic groups (e.g., acidic and basic sites) in a precise geometry, a supramolecular catalyst can facilitate the proton transfer needed for enolization, effectively lowering the activation energy for the tautomerization process. This strategy allows for control over the formation of the enol or enolate intermediate, which is often the key reactive species in subsequent reactions.

Enolization and Tautomeric Equilibria in this compound Systems

Cyclization Reactions Involving this compound as a Precursor

The most significant reaction of 1,4-diketones, including this compound, is their ability to serve as precursors for the synthesis of five-membered heterocyclic compounds. wikipedia.orgacs.org

This compound readily undergoes acid-catalyzed intramolecular cyclization and dehydration to form 2,5-diethylfuran, a substituted cyclic ether. This reaction is a classic example of the Paal-Knorr furan (B31954) synthesis . wikipedia.orgorganic-chemistry.orgpharmaguideline.com

The mechanism for this transformation involves several key steps:

Protonation: An acid catalyst protonates one of the carbonyl oxygens (e.g., at C6).

Enolization: The second carbonyl group (at C3) tautomerizes to its enol form. This step is also acid-catalyzed.

Intramolecular Nucleophilic Attack: The π-bond of the enol acts as a nucleophile, attacking the carbon of the protonated carbonyl. This forms a five-membered ring intermediate, a substituted hemiacetal.

Dehydration: A sequence of two dehydration steps occurs. The hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, forming an oxonium ion. Subsequently, the remaining hydroxyl group is eliminated, leading to the formation of the stable, aromatic furan ring. wikipedia.orgyoutube.com

The aromaticity of the resulting furan ring provides a strong thermodynamic driving force for the reaction, making the Paal-Knorr synthesis a highly effective method for preparing substituted furans from 1,4-diketones. youtube.com

Synthesis of Polysubstituted Bicyclo Compounds

The carbon skeleton of this compound is a versatile precursor for the construction of complex polysubstituted bicyclic compounds. These structures are significant in organic synthesis and medicinal chemistry due to their presence in numerous natural products with diverse biological activities. ucl.ac.uk Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are key strategies for synthesizing these bicyclic systems.

A powerful one-pot method for synthesizing bicyclic frameworks from dicarbonyl compounds like this compound is the domino Michael-Aldol annulation. rsc.org This tandem process involves two sequential reactions: a Michael addition followed by an intramolecular aldol (B89426) condensation. ucla.edu

The general mechanism proceeds as follows:

Michael Addition: An enolate, generated from this compound by a base, acts as a nucleophile. It attacks an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enal or enone, in a conjugate addition. This step forms a new carbon-carbon bond and creates a larger intermediate that still contains dicarbonyl functionalities.

Intramolecular Aldol Condensation: Under the reaction conditions, the intermediate then undergoes a ring-closing aldol reaction. An enolate formed at one position of the intermediate attacks the remaining carbonyl group, forming a new five- or six-membered ring and creating the bicyclic structure. ucla.edu

This domino strategy is highly efficient as it constructs complex molecular architectures from simpler starting materials in a single synthetic operation, often with high yields. rsc.orgucla.edu

Achieving stereocontrol is a critical challenge in the synthesis of polysubstituted bicyclic compounds, as their biological activity often depends on a specific three-dimensional arrangement of atoms. ucl.ac.uk In Michael-Aldol annulations involving dicarbonyl precursors, several factors can be manipulated to influence the stereochemical outcome of the reaction.

Key factors influencing stereocontrol include:

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the relative configuration of the newly formed stereocenters in the bicyclic product. ucl.ac.ukrsc.org

Organocatalysis: Chiral organocatalysts, such as the amino acid L-proline and its derivatives, are widely used to promote asymmetric Michael-Aldol reactions. mdpi.com These catalysts can activate the reactants by forming chiral iminium ion or enamine intermediates, which then react in a way that favors the formation of one enantiomer over the other. mdpi.com This approach has proven successful in producing bicyclic ketones with excellent enantioselectivity (e.g., 93-98% ee). mdpi.com

Substrate Structure: The inherent structure of the dicarbonyl compound and the Michael acceptor can also direct the stereochemical course of the reaction, sometimes favoring the formation of specific diastereomers. mdpi.com

The interplay of these factors allows for the targeted synthesis of specific stereoisomers of bicyclic compounds derived from 1,4-dicarbonyl precursors.

Table 1: Factors Influencing Stereocontrol in Michael-Aldol Annulations| Factor | Description | Effect on Stereochemistry | Reference(s) |

|---|---|---|---|

| Catalyst | Use of chiral organocatalysts like L-proline or quinine-based catalysts. | Induces enantioselectivity by forming chiral intermediates (enamines/iminium ions), leading to high enantiomeric excess (ee). | mdpi.commdpi.com |

| Solvent | Polarity and coordinating ability of the solvent. | Can influence the transition state geometry and the relative configuration of the product. | ucl.ac.ukrsc.org |

| Base | The choice of base used to generate the enolate. | Can affect the rate and stereoselectivity of both the Michael and Aldol steps. | ucl.ac.ukrsc.org |

| Temperature | The temperature at which the reaction is conducted. | Lower temperatures often increase selectivity by favoring the thermodynamically or kinetically preferred transition state. | ucl.ac.ukrsc.org |

Derivatization Chemistry of this compound

The two carbonyl groups of this compound are reactive sites that can be readily modified, or "derivatized," through reactions with various reagents. This derivatization is useful for both synthesizing new functional molecules and for the detection and analysis of the dione (B5365651) itself.

As a 1,4-dicarbonyl compound, this compound is a classic substrate for the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of the dione with a primary amine (or ammonia) to form a substituted pyrrole ring. drugfuture.comwikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furans instead. organic-chemistry.org

The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine intermediate. wikipedia.org This is followed by an intramolecular nucleophilic attack by the nitrogen on the second carbonyl group, leading to a five-membered ring. Subsequent dehydration steps yield the stable, aromatic pyrrole ring. alfa-chemistry.comwikipedia.org This method is highly versatile for preparing a wide range of N-substituted pyrroles. nih.govtaylorandfrancis.com

The Paal-Knorr reaction is not just a synthetic tool; it is also relevant in biological systems. Reactive 1,4-dicarbonyl compounds, which can be generated endogenously from processes like lipid peroxidation, can react with the primary amino groups of amino acid residues in proteins, particularly the ε-amino group of lysine. nih.gov This reaction forms pyrrole adducts on the protein.

The formation of these pyrrole derivatives constitutes a form of protein modification and can lead to protein-protein cross-linking. nih.gov The pyrrole ring is an aromatic system and, when incorporated into the protein structure, can become part of a larger conjugated system, potentially acting as a chromophore (a light-absorbing moiety). These reactions are implicated in the biological activity and potential toxicity of reactive dicarbonyls. nih.gov

The carbonyl groups of this compound react readily with hydroxylamine (B1172632) (NH₂OH) to form oximes. wikipedia.orgbyjus.com In this reaction, the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent elimination of a water molecule yields a carbon-nitrogen double bond, with the nitrogen attached to a hydroxyl group (C=N-OH). byjus.com Since this compound has two carbonyl groups, it will react with two equivalents of hydroxylamine to form a dioxime.

This reaction is a standard method for the chemical derivatization of aldehydes and ketones. scribd.com The resulting oximes are often crystalline solids with sharp, distinct melting points, which historically aided in the purification and identification of the original carbonyl compounds. wikipedia.org In modern analytical chemistry, derivatization to form oximes is used to enhance the sensitivity of detection in techniques like electrospray ionization mass spectrometry (ESI-MS), as the oxime derivative may ionize more efficiently than the parent carbonyl compound. rsc.orgnih.gov

Table 2: Derivatization Reactions of this compound| Reaction Name | Reagent | Functional Group Formed | Purpose / Application | Reference(s) |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Primary Amine (R-NH₂) | N-Substituted Pyrrole | Synthesis of heterocyclic compounds; protein crosslinking. | organic-chemistry.orgalfa-chemistry.comwikipedia.org |

| Oximation | Hydroxylamine (NH₂OH) | Dioxime | Chemical identification and purification; enhanced detection in mass spectrometry. | wikipedia.orgbyjus.comnih.gov |

Oxime Formation for Carbonyl Detection and Analysis

Advantages of Specific Derivatization Agents (e.g., TBOX)

In the analysis of carbonyl compounds such as this compound, particularly by gas chromatography (GC), derivatization is a crucial step. colostate.edu This process chemically modifies the analyte to enhance its properties for analysis, such as increasing volatility, improving chromatographic efficiency and selectivity, and enhancing detectability. chromtech.com While various reagents exist for this purpose, O-tert-butyl-hydroxylamine hydrochloride (TBOX) has emerged as a derivatization agent with several distinct advantages for dicarbonyls. nih.gov

One of the primary benefits of TBOX is its effectiveness in aqueous solutions, which simplifies sample preparation. nih.gov Furthermore, it leads to the formation of lower molecular weight oximes compared to other agents. This is particularly advantageous when analyzing multi-carbonyl compounds, as it helps in their detection. nih.gov Another key advantage is the shortened reaction time required for oxime formation, which increases throughput in analytical laboratories. nih.gov The detection of 3-acetyl-6-oxoheptanal (a dicarbonyl) using TBOX highlights the utility of a smaller molecular weight derivatization agent for such compounds. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| Aqueous Reactions | Allows for derivatization to be carried out in aqueous solutions, simplifying sample handling. | nih.gov |

| Lower Molecular Weight Oximes | Forms derivatives with a lower molecular weight, which is beneficial for the detection of multi-carbonyl species. | nih.gov |

| Shortened Reaction Time | Reduces the time required for the formation of oxime derivatives, improving analytical efficiency. | nih.gov |

Redox Chemistry of this compound

The redox chemistry of this compound is primarily characterized by the reduction of its two ketone functionalities to form octane-3,6-diol. This transformation is of significant interest in synthetic chemistry, as the stereochemical outcome of the reduction can be controlled to produce specific chiral diols. These chiral diols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com

Stereoselective Reduction to Chiral Diols

The reduction of the prochiral ketone groups in this compound can lead to the formation of different stereoisomers of octane-3,6-diol. Achieving high stereoselectivity, meaning the preferential formation of one stereoisomer over others, is a key goal. Methodologies for producing optically pure 1,n-diols often involve the reduction of carbonyl compounds. nih.gov Both enzymatic and chemo-selective methods have been developed to control the stereochemical outcome of such reductions.

Biocatalysis using enzymes offers a powerful and environmentally friendly approach to the stereoselective reduction of ketones. mdpi.com Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that have demonstrated high efficiency and stereoselectivity in the reduction of a wide range of ketones, including diketones. mdpi.comresearchgate.net For instance, ADH from Ralstonia sp. (RasADH) has been shown to be highly active and stereoselective in the preparation of 1,4-diaryl-1,4-diols with complete diastereo- and enantioselectivity. mdpi.com

The enzymatic reduction process typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the hydride for the reduction. mdpi.com The enzyme's active site binds the substrate (this compound) in a specific orientation, facilitating the stereoselective transfer of a hydride from the cofactor to the carbonyl group. nih.gov This precise control of substrate orientation is the basis for the high stereoselectivity observed in enzymatic reductions. The regeneration of the consumed NADH cofactor is a critical aspect for the practical application of these enzymatic systems. nih.gov Flavin-dependent 'ene'-reductases (EREDs) have also been explored for ketone reduction through non-native, radical-mediated pathways initiated by photoredox catalysts. nih.gov

| Enzyme Class | Example | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | ADH from Ralstonia sp. (RasADH) | Catalyzes asymmetric hydrogen transfer for highly stereoselective reduction of diketones. | mdpi.com |

| 'Ene'-Reductases (EREDs) | Morphinone reductase from P. putida (MorB) | Can reduce ketones via a non-native, photoredox-catalyzed, ketyl radical pathway. | nih.gov |

In addition to enzymatic methods, chemo-selective reducing agents can be employed to control the stereochemistry of the reduction of diketones. A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a protein scaffold, such as bovine serum albumin (BSA) or human serum albumin (HSA). rsc.org

The reduction of 1,3-diketones with NaBH₄ in the absence of albumin typically results in an approximately 1:1 mixture of syn and anti 1,3-diols. However, when the reaction is conducted in the presence of stoichiometric amounts of albumin, a high diastereoselectivity for the anti 1,3-diol is observed, with diastereomeric excess (d.e.) values reaching up to 96%. rsc.org The albumin protein is believed to bind the diketone, likely in its enol form, within a specific binding site. This binding controls the trajectory of the hydride attack from the reducing agent. The process involves a combination of chemo- and stereocontrol, where the first carbonyl group is reduced, followed by a highly diastereoselective reduction of the second carbonyl group, dictated by the protein environment. rsc.org This methodology demonstrates how a simple reducing agent, when combined with a chiral biomacromolecule, can achieve high levels of stereocontrol.

Advanced Spectroscopic and Computational Investigations of 3,6 Octanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each unique nucleus within the 3,6-octanedione structure.

Due to the symmetry of this compound (CH₃CH₂CO CH₂CH₂ COCH₂CH₃), the number of unique signals in its NMR spectra is less than the total number of atoms. The molecule has a plane of symmetry between C4 and C5, resulting in four unique carbon environments and four unique proton environments. The predicted chemical shifts (δ) are based on standard values for alkanes and ketones.

Predicted ¹H NMR Spectral Data for this compound

| Labeled Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-1, H-8 | ~1.05 | Triplet (t) | ~7.4 | 6H |

| H-2, H-7 | ~2.45 | Quartet (q) | ~7.4 | 4H |

| H-4, H-5 | ~2.75 | Singlet (s) | - | 4H |

The protons on the terminal methyl groups (H-1, H-8) are expected to appear as a triplet around 1.05 ppm due to coupling with the adjacent methylene (B1212753) protons (H-2, H-7).

The methylene protons adjacent to the carbonyl groups (H-2, H-7) are deshielded by the electronegative oxygen and are predicted to resonate as a quartet around 2.45 ppm.

The central methylene protons (H-4, H-5) are adjacent to carbonyl groups on both sides, leading to significant deshielding. As they are chemically equivalent and have no adjacent non-equivalent protons, their signal is predicted to be a singlet around 2.75 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1, C-8 | ~8.0 |

| C-2, C-7 | ~35.0 |

| C-4, C-5 | ~41.0 |

| C-3, C-6 | ~211.0 |

The carbonyl carbons (C-3, C-6) are the most deshielded, with a characteristic chemical shift predicted to be in the downfield region, around 211.0 ppm.

The terminal methyl carbons (C-1, C-8) are the most shielded, appearing furthest upfield at approximately 8.0 ppm.

The methylene carbons (C-2, C-7, C-4, C-5) appear at intermediate chemical shifts, influenced by their proximity to the electron-withdrawing carbonyl groups.

Lanthanide shift reagents (LSRs) are paramagnetic complexes, typically β-diketonates of lanthanide metals like Europium (Eu) or Praseodymium (Pr), used to induce large chemical shifts in NMR spectra. organicchemistrydata.orgslideshare.net They act as Lewis acids, reversibly coordinating to Lewis basic sites in a substrate molecule, such as the carbonyl oxygen atoms in this compound. organicchemistrydata.org This interaction simplifies complex or overlapping spectra by spreading out the signals. slideshare.net The magnitude of the induced shift is primarily governed by the McConnell-Robertson equation, which relates the shift to the distance and angle between the lanthanide ion and the nucleus being observed. nih.gov

For this compound, an LSR like Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) would coordinate with the two carbonyl oxygen atoms. This would cause the proton and carbon signals to shift, with the largest shifts experienced by the nuclei closest to the carbonyl groups (e.g., H-2, H-4, H-5, H-7). The procedure typically involves acquiring a series of spectra after adding incremental amounts of the LSR to the sample solution. organicchemistrydata.org

The flexible single bond between C-4 and C-5 in this compound allows for multiple rotational conformations (conformers). While NMR provides an averaged spectrum at room temperature, LSRs can be used to probe the dominant conformation in solution. umich.edu

A quantitative study involves plotting the induced shift (Δδ) for each proton against the molar ratio of the lanthanide shift reagent to the substrate ([LSR]/[Substrate]). The initial slope of this plot is proportional to the geometric factor (3cos²θ - 1)/r³ for each nucleus, where 'r' is the distance from the lanthanide ion and 'θ' is the angle between the principal magnetic axis of the complex and the vector from the lanthanide to the nucleus.

By computationally generating various possible conformations of the this compound-LSR complex (e.g., anti vs. gauche conformations around the C4-C5 bond) and calculating the theoretical induced shifts for each, a comparison with the experimental shift data can be made. researchgate.net The conformation that provides the best fit between the calculated and observed shifts is considered the most probable solution-state conformation of the molecule. This analysis can reveal whether the alkyl chains prefer a more extended (anti) or folded (gauche) arrangement. umich.edu

Application of Lanthanide Shift Reagents (LSRs) in Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the bonding and functional groups within a molecule. For this compound, these techniques are particularly useful for identifying the carbonyl groups and characterizing the hydrocarbon backbone. A published study reports a strong carbonyl (C=O) stretching absorption at 1700 cm⁻¹ for this compound. oup.com This is slightly lower than the typical 1715 cm⁻¹ for an acyclic ketone, which may suggest minor intramolecular interactions.

Expected Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | FTIR, Raman | ~1700 oup.com | Strong (FTIR), Medium (Raman) |

| C-H (sp³) Asymmetric Stretch | FTIR, Raman | ~2970-2950 | Strong |

| C-H (sp³) Symmetric Stretch | FTIR, Raman | ~2880-2860 | Medium |

| CH₂ Bend (Scissoring) | FTIR | ~1465 | Medium |

| CH₃ Bend (Umbrella) | FTIR | ~1375 | Medium |

FTIR spectroscopy is sensitive to polar bonds, making the C=O stretch a particularly intense absorption. libretexts.org Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric bonds and would provide complementary information, particularly regarding the C-C backbone of the molecule. pg.edu.pl

Like other dicarbonyl compounds, this compound can theoretically exist in equilibrium with its enol tautomer. However, as a γ-diketone, the keto-enol tautomerism is significantly less favorable compared to that of β-diketones. The enol form of a β-diketone is stabilized by conjugation and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.

In this compound, enolization would lead to a C=C double bond that is not conjugated with the remaining carbonyl group, and any intramolecular hydrogen bond would involve forming a less stable seven-membered ring. Therefore, the diketo form is expected to be overwhelmingly dominant in most conditions.

Should the enol form be present in a detectable amount, it could be identified by:

FTIR: A broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.

Raman: A strong C=C stretching band around 1650 cm⁻¹.

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (Molecular Weight: 142.2 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 142.

The molecular ion of an aliphatic ketone is often unstable and undergoes characteristic fragmentation pathways, primarily α-cleavage and McLafferty rearrangement. libretexts.org

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For the symmetrical this compound, α-cleavage can occur in two primary ways:

Cleavage of the C2-C3 (or C6-C7) bond, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable acylium ion at m/z 113 .

Cleavage of the C3-C4 (or C5-C6) bond, resulting in the loss of a propyl-ketone radical to form an acylium ion [CH₃CH₂CO]⁺ at m/z 57 . This is often a very prominent peak.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom available for transfer. In this compound, the H-1 and H-8 protons are γ-hydrogens relative to the C-6 and C-3 carbonyls, respectively. A six-membered ring transition state facilitates the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This process would result in the elimination of a neutral propene molecule (CH₃CH=CH₂, 42 Da) and the formation of a radical cation enol fragment at m/z 100 .

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion |

| 113 | [M - C₂H₅]⁺ | α-Cleavage |

| 100 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement |

| 85 | [M - C₄H₉]⁺ | α-Cleavage (less likely) |

| 57 | [CH₃CH₂CO]⁺ | α-Cleavage |

| 29 | [CH₃CH₂]⁺ | Cleavage of acylium ion |

Computational Chemistry Approaches

Modern computational strategies enable the detailed investigation of molecules, providing insights that are often difficult to obtain through experimental means alone. For this compound, these approaches can elucidate its preferred three-dimensional structure, the energetics of its chemical transformations, and its dynamic behavior in various environments.

Density Functional Theory (DFT) Calculations for Geometrical Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. DFT calculations can predict key structural parameters by finding the lowest energy arrangement of atoms in the molecule.

Optimization of Bond Distances and Angles

A primary application of DFT is the optimization of molecular geometry to its most stable energetic state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would yield precise theoretical values for all bond lengths and angles. While specific DFT-calculated values for this compound are not present in the surveyed literature, the typical length for a C(sp3)-C(sp3) single bond is approximately 1.54 Å. mdpi.com DFT methods, such as B3LYP, are often used in conjunction with basis sets like 6-311++G(d,p) to achieve high accuracy in these predictions. nih.gov The resulting data for the diketone would be presented in a table detailing the distances between bonded atoms and the angles formed between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT This table is illustrative and based on general chemical principles, as specific literature data for this compound was not found.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C3=O1 | ~1.21 Å |

| Bond Length | C6=O2 | ~1.21 Å |

| Bond Length | C2-C3 | ~1.51 Å |

| Bond Length | C3-C4 | ~1.54 Å |

| Bond Length | C4-C5 | ~1.54 Å |

| Bond Length | C5-C6 | ~1.51 Å |

| Bond Angle | O1=C3-C2 | ~121° |

| Bond Angle | O1=C3-C4 | ~121° |

| Bond Angle | C3-C4-C5 | ~109.5° |

| Bond Angle | C4-C5-C6 | ~109.5° |

| Bond Angle | O2=C6-C5 | ~121° |

Modeling Transition States and Reaction Energetics

DFT is also instrumental in mapping out reaction pathways by identifying and characterizing transition states—the highest energy points along a reaction coordinate. arxiv.org By calculating the structure and energy of these fleeting intermediates, chemists can understand the kinetics and mechanisms of chemical reactions. arxiv.orgmdpi.com For this compound, this could involve modeling its synthesis, degradation, or reactions such as aldol (B89426) condensations. The energy difference between the reactants, transition state, and products allows for the calculation of activation energies and reaction enthalpies, which are crucial for predicting reaction rates and feasibility. researchgate.net These calculations provide a theoretical foundation for understanding the reactivity of the diketone functionality within the molecule.

Table 2: Hypothetical Energetic Profile for a Reaction involving this compound This table illustrates the type of data obtained from DFT calculations of reaction energetics. Specific values for this compound reactions are not available in the searched literature.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [TS]⁻ | +15.2 |

Molecular Dynamics Simulations to Understand Conformations and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a molecule, including its conformational changes and intermolecular interactions.

For this compound, an MD simulation would track the trajectory of each atom, providing a detailed picture of how the molecule flexes, bends, and rotates. This is particularly useful for understanding the flexibility of the central butane chain and the relative orientations of the two carbonyl groups. The simulation can explore the potential energy surface to identify different stable conformers and the energy barriers between them. Furthermore, by simulating this compound in the presence of solvent molecules or other chemical species, MD can model solvation effects and intermolecular interactions, such as hydrogen bonding, which are critical to its behavior in a chemical system.

Coordination Chemistry and Metal Complexes of this compound Ligands

This compound, a diketone with the chemical formula C8H14O2, serves as a foundational structure for ligands in coordination chemistry. Its derivatives, particularly those featuring fluorination, are notable for their ability to form stable metal chelates.

β-Diketone Ligands in Coordination Chemistry

Beta-diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene group. This structural arrangement allows for enolization, where a hydrogen atom from the methylene group migrates to one of the carbonyl oxygen atoms, forming a resonance-stabilized enolate anion. This enolate anion is a versatile ligand capable of chelating to metal ions through the two oxygen atoms, forming stable six-membered rings. The stability of these metal chelates is often attributed to the resonance delocalization within the chelate ring.

Formation of Metal Chelates with this compound Derivatives

Derivatives of this compound can act as β-diketone ligands, forming metal chelates. The deprotonation of the acidic methylene protons in the enol form of these diketones yields anionic ligands that can coordinate to metal centers. This chelation typically involves the formation of two coordinate bonds between the oxygen atoms of the ligand and the metal ion.

Rare Earth Metal Chelates (e.g., Lanthanide Complexes of Heptafluoro-octanedione)

Fluorinated beta-diketones are particularly well-known for forming volatile and stable complexes with rare earth elements, including lanthanides. A prominent example is the ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, often referred to as Hfod or HHfod. Although structurally distinct from a direct heptafluorinated derivative of this compound, Hfod is a fluorinated β-diketone that forms widely studied lanthanide complexes like Eu(fod)₃. wikipedia.orgacs.org These complexes, such as Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium(III), are utilized as NMR shift reagents due to the paramagnetic nature of the lanthanide ions and the volatility imparted by the fluorinated ligand. wikipedia.orgnih.govosti.gov The formation of these complexes involves the reaction of the protonated ligand with a lanthanide source, leading to the chelation of the deprotonated β-diketonate anion to the metal center. Lanthanide complexes with Hfod have been synthesized and investigated for various lanthanides, including Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu. acs.orgresearchgate.net These complexes can exist as mononuclear or dinuclear species, depending on the reaction conditions and the presence of additional ligands. researchgate.net

Structural Flexibility of Metal Chelate Complexes

Metal complexes formed with β-diketone ligands, including derivatives of this compound, can exhibit structural flexibility. The coordination number of the metal center and the specific nature of the ligands can influence the resulting geometry of the complex. For instance, lanthanide ions, known for their high coordination numbers, can form complexes with varying numbers of β-diketonate ligands and potentially co-ligands like water or other donor molecules. researchgate.netresearchgate.net The coordination environment around the metal ion can range from six-coordinate to higher coordination numbers, such as eight or nine, leading to different polyhedral arrangements. researchgate.netresearchgate.netlibretexts.org Studies on lanthanide complexes with fluorinated β-diketones like Hfod and imidazole (B134444) (im) have demonstrated the controlled synthesis of seven- and eight-coordinate complexes, highlighting the influence of co-ligands on the coordination geometry. researchgate.net This structural flexibility can impact the physical and chemical properties of the complexes, including their luminescence and catalytic activity.

Applications of this compound Metal Complexes

Metal complexes derived from this compound and its derivatives find applications in various fields, particularly in catalysis.

Catalysis in Organic Synthesis

Transition metal complexes are widely employed as catalysts in organic synthesis due to their ability to facilitate a variety of chemical transformations. Metal complexes of β-diketones, including those based on the this compound scaffold, can serve as catalysts or catalyst precursors in organic reactions. While direct information on this compound metal complexes in catalysis is less prevalent in the provided snippets, the broader context of β-diketonate complexes in catalysis is well-established. For example, metal complexes of other β-diketones have been explored in reactions such as oxidation and carbon-carbon coupling. ias.ac.in The ability of transition metals to undergo changes in oxidation state and coordinate with organic molecules makes them effective catalytic centers. aithor.comlibretexts.org

Transition metal catalysis often involves complex reaction mechanisms that include steps such as oxidative addition, reductive elimination, transmetallation, and migratory insertion. libretexts.orgmdpi.com The metal center activates substrates and facilitates bond formation or cleavage. The ligands coordinated to the metal play a crucial role in influencing the catalyst's activity, selectivity, and stability. While specific reaction mechanisms involving this compound metal complexes are not detailed in the search results, the general principles of transition metal catalysis with β-diketonate ligands apply. The β-diketonate ligand can influence the electronic and steric properties of the metal center, thereby affecting its catalytic performance. Research into the mechanisms of transition metal-catalyzed reactions often involves detailed spectroscopic studies and computational methods to understand the intermediates and transition states involved. mdpi.comuq.edu.au

Coordination Chemistry and Metal Complexes of 3,6 Octanedione Ligands

Applications of 3,6-Octanedione Metal Complexes

Catalysis in Organic Synthesis

Lanthanide Catalysis in Specific Transformations (e.g., Peroxide Synthesis)

Lanthanide complexes, including those potentially formed with β-diketones like this compound, have been explored for their catalytic activity in various chemical transformations. While direct information on this compound specifically in lanthanide-catalyzed peroxide synthesis is not extensively detailed in the provided search results, the broader context of lanthanide catalysis and peroxide synthesis is discussed.

Hydrogen peroxide (H₂O₂) is an important oxidant used in various industries. kyushu-u.ac.jprsc.org The conventional industrial production of H₂O₂ often involves the anthraquinone (B42736) process, which has drawbacks regarding safety and waste generation. kyushu-u.ac.jpresearchgate.netrsc.org Research efforts are directed towards developing greener and more efficient methods for H₂O₂ synthesis, including electrochemical production and catalytic approaches. kyushu-u.ac.jprsc.orgresearchgate.net

Some studies have investigated the use of homogeneous catalysts, including rhodium-based systems inspired by enzymes, for H₂O₂ synthesis from hydrogen and oxygen. kyushu-u.ac.jp While the specific role of this compound in lanthanide-catalyzed peroxide synthesis is not explicitly mentioned, the use of β-diketonates in general as ligands for lanthanide complexes in various catalytic applications is an active area of research.

Luminescent Materials and Optical Properties

Lanthanide complexes, particularly those incorporating β-diketonate ligands, are well-known for their distinct luminescent properties. researchgate.netrsc.orgmdpi.com These properties arise from the electronic transitions within the 4f orbitals of the lanthanide ions, which are shielded from the environment by the outer electron shells. rsc.orgresearchgate.net The organic ligands in these complexes often act as "antennae," absorbing excitation energy and transferring it to the lanthanide ion, leading to characteristic narrow-band emission. researchgate.netrsc.orgmdpi.comtandfonline.com

Photoluminescence of Lanthanide Complexes

The photoluminescence of lanthanide complexes is a key area of study. Upon excitation, the ligand absorbs UV or visible light, and this energy is transferred to the lanthanide ion, populating its excited states. researchgate.nettandfonline.com Radiative decay from these excited states to lower energy levels within the 4f manifold results in the emission of light with specific wavelengths characteristic of the particular lanthanide ion. rsc.orgmdpi.comresearchgate.net

Studies on lanthanide complexes with fluorinated β-diketones, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (a related compound to this compound), have shown intense and characteristic emission peaks. rsc.orgtandfonline.comnih.gov For example, terbium(III) complexes with this ligand exhibit bright green luminescence, while europium(III) complexes show red emission. rsc.orgnih.gov The emission spectra often display sharp peaks corresponding to specific f-f transitions. rsc.orgmdpi.comnih.gov

Data on the photoluminescence of specific lanthanide complexes with ligands structurally related to this compound highlight the influence of the ligand environment on the emission properties. For instance, dinuclear lanthanide complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione and 2,3-bis(2-pyridyl)pyrazine (B1584635) have been synthesized and their photoluminescence studied in various media, including solid state, solutions, and thin films. nih.govresearchgate.netjmi.ac.in

Energy Transfer Mechanisms in Luminescent Systems

Efficient energy transfer from the ligand to the lanthanide ion is crucial for strong luminescence in these complexes. researchgate.netrsc.orgtandfonline.com The process typically involves the following steps:

Absorption of light by the ligand (forming a singlet excited state, S₁). researchgate.net

Intersystem crossing from the singlet excited state to the triplet excited state (T₁) of the ligand. researchgate.net

Non-radiative energy transfer from the ligand's triplet state to an excited state of the lanthanide ion. researchgate.netnih.gov

Radiative decay from the lanthanide ion's excited state, resulting in luminescence. researchgate.net

The efficiency of this energy transfer is influenced by the energy levels of the ligand's triplet state relative to the excited states of the lanthanide ion. nih.govnih.gov An optimal energy gap facilitates efficient transfer. researchgate.netnih.gov Studies have investigated the correlation between the triplet state energy level of the ligand and the luminescence of the lanthanide ion acceptor. nih.gov

Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) Studies

Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) spectroscopy are powerful techniques for studying the chiroptical properties of chiral molecules and complexes. While this compound itself is not inherently chiral, its complexes can exhibit chiroptical activity when coordinated to a metal center in a chiral environment or when the complex itself adopts a chiral structure.

Studies have reported the observation of CPL and CD spectra from optically inactive lanthanide tris(β-diketonate) complexes, including those with fluorinated β-diketones like 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod), in the presence of chiral substances. frontiersin.orgnih.govresearchgate.netnii.ac.jp This phenomenon, sometimes referred to as the Pfeiffer effect, involves the induction of chirality in the metal complex by the chiral environment. frontiersin.orgnii.ac.jp

CPL and CD studies provide insights into the dissymmetric environment around the lanthanide ion and the energy transfer processes. frontiersin.orgnih.gov The signs and magnitudes of the CPL and CD signals are sensitive to the chiral influence and the electronic transitions of both the ligand and the metal ion. frontiersin.orgnih.govresearchgate.net These spectroscopic methods are valuable for understanding the stereochemical aspects of lanthanide complexes and their interactions with chiral molecules.

Precursors for Chemical Vapor Deposition (CVD)

Metal β-diketonates, including those derived from substituted diketones, have been explored as precursors for Chemical Vapor Deposition (CVD) of metal-containing thin films. harvard.eduacs.org CVD is a technique used to deposit solid films from the gas phase. The precursor compound is volatilized and transported to a substrate, where it decomposes or reacts to form the desired film.

For CVD applications, metal precursors need to possess sufficient volatility and thermal stability to be transported in the gas phase and then decompose controllably on the substrate. harvard.edudaneshyari.com While some metal β-diketonates are solids at room temperature, strategies involving the use of mixtures of β-diketonates or the addition of organic solvents have been employed to obtain liquid precursors with improved volatility. harvard.edu

Research has investigated various metal β-diketonates as precursors for depositing films of different metals and metal oxides, including alkaline earth metals, copper, and ruthenium. harvard.eduacs.orgcapes.gov.br The suitability of a particular β-diketonate complex as a CVD precursor depends on factors such as its volatility, thermal decomposition pathway, and the purity of the resulting film. Some copper(I) complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione have been tested as CVD precursors, although their low thermal stability presented challenges for efficient deposition. capes.gov.br

Applications of 3,6 Octanedione in Advanced Materials Science

Polymer Chemistry and Material Properties

The dual carbonyl functionality of 3,6-Octanedione provides multiple pathways for its integration into polymer science, from serving as a foundational monomer to a functional unit for modifying polymer characteristics.

While not as common as other monomers, the bifunctional nature of this compound allows it to act as a precursor in step-growth polymerization. sigmaaldrich.com The two ketone groups can undergo condensation reactions with various difunctional compounds, such as diamines or dihydrazides, to form polymer chains. For instance, reaction with hydrazine (B178648) derivatives can yield polypyrazoles, a class of polymers known for their thermal stability. The presence of the flexible four-carbon chain between the carbonyls in the this compound backbone can impart a degree of flexibility to the resulting polymer.

The 1,4-dicarbonyl structure inherent in this compound is a key feature for the post-polymerization modification of materials. rug.nl Aliphatic polyketones, which contain repeating 1,4-dicarbonyl units similar to the structure of this compound, can be chemically modified to create functional polymers. rug.nl A significant method for this is the Paal-Knorr synthesis, a reaction that converts 1,4-diketones into substituted pyrroles or furans. wikipedia.orgalfa-chemistry.comrgmcet.edu.in

By treating a polymer containing 1,4-diketone moieties with various primary amines (R-NH₂), N-substituted pyrrole (B145914) units can be introduced along the polymer backbone. rug.nl This transformation is highly efficient and versatile, allowing for the introduction of a wide array of functional groups (represented by 'R') onto the polymer. alfa-chemistry.comorganic-chemistry.org These appended groups can drastically alter the polymer's properties, such as solubility, chemical reactivity, and biocompatibility. msesupplies.comwikipedia.org For example, introducing hydrophilic amine derivatives can increase a polymer's water solubility, while incorporating specific bioactive molecules can prepare materials for biomedical applications. rug.nlmsesupplies.com This ability to chemically "tune" the polymer makes diketone functionalities valuable in creating specialty materials. rug.nl

Diketones are excellent chelating ligands, capable of forming stable complexes with a wide range of metal ions. researchgate.netwesternsydney.edu.aualfachemic.com While β-diketones are most commonly studied, γ-diketones like this compound can also coordinate with metal centers, forming a stable seven-membered chelate ring. When such diketone units are part of a polymer chain, the addition of metal salts can lead to the formation of metallopolymers.

In these materials, metal ions act as cross-linking points or integral parts of the polymer backbone, held in place by coordination bonds with the diketone ligands. researchgate.netnih.gov The incorporation of metal-ligand bonds into the polymer structure often leads to a significant enhancement in thermal stability. nih.gov The strong coordination bonds require more energy to break than typical secondary interactions in polymers, thus increasing the degradation temperature of the material. nih.gov Research on various metallopolymers has shown degradation temperatures well above 220 °C, demonstrating their suitability for high-temperature applications. nih.gov

| Property | Effect of Metal Coordination | Rationale | Potential Application |

|---|---|---|---|

| Thermal Stability | Increased | Formation of strong metal-ligand coordination bonds requires higher energy for decomposition. nih.gov | High-performance coatings, aerospace components |

| Mechanical Strength | Increased | Metal ions act as robust cross-linking points, enhancing the rigidity of the polymer network. | Durable structural materials |

| Luminescence | Can be introduced | Coordination with specific metal ions (e.g., rare earth metals) can create luminescent materials. alfachemic.com | Sensors, optical devices |

Photopolymerization is a process where light is used to initiate a polymerization reaction, rapidly converting a liquid monomer formulation into a solid polymer network. This technology is crucial in areas like 3D printing, coatings, and adhesives. The process relies on photoinitiators, molecules that absorb light and generate reactive species (such as free radicals) to start the polymerization.

Diketones, particularly α-diketones and β-diketones, are known to function as photoinitiators. While less common, the carbonyl groups in a γ-diketone like this compound could potentially participate in photochemical reactions. When exposed to UV light, a ketone can be excited to a higher energy state. In the presence of a hydrogen donor, such as a tertiary amine, the excited ketone can abstract a hydrogen atom, creating two radicals that can initiate the polymerization of monomers like acrylates. This initiation process, when applied to multifunctional monomers, leads to the formation of a highly cross-linked, three-dimensional polymer network, resulting in a solid, durable material.

Development of Specialty Chemicals with Specific Functionalities

Beyond its role in polymer backbones, this compound serves as a valuable starting material for synthesizing smaller, highly functional molecules, particularly those with specific stereochemistry.

Chirality, or "handedness," is a critical property in many areas of science, including pharmaceuticals and materials science. chiralpedia.comacs.org Chiral diols, in particular, are highly valuable as building blocks for synthesizing complex molecules and as ligands for asymmetric catalysis. alfachemic.comnih.govresearchgate.netnih.gov

The prochiral compound this compound can be converted into a valuable chiral diol, (3S,6S)-3,6-octanediol, through stereoselective reduction. This transformation is efficiently carried out using biocatalytic methods, where enzymes such as alcohol dehydrogenases (ADHs) or other reductases selectively reduce the two ketone groups to hydroxyl groups with a specific three-dimensional arrangement. mdpi.comresearchgate.netrsc.org Enzymatic reductions are favored for their high enantioselectivity and mild, environmentally friendly reaction conditions. wikipedia.org

| Starting Material | Reaction Type | Key Reagent/Catalyst | Product | Significance of Product |

|---|---|---|---|---|

| This compound (achiral) | Stereoselective Reduction | Enzymes (e.g., ADH) or Chiral Catalysts mdpi.com | (3S,6S)-3,6-Octanediol (chiral) | Valuable chiral building block. alfachemic.com |